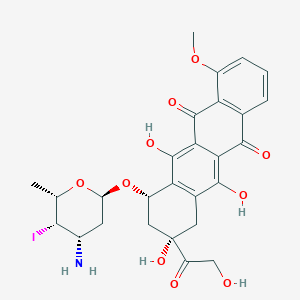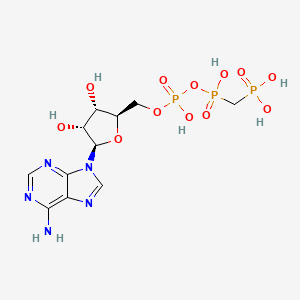
1,2-dipalmitoyl-sn-glycero-3-phospho-(1D-myo-inositol-5-phosphate)
Overview
Description
1,2-dipalmitoyl-sn-glycero-3-phospho-(1D-myo-inositol-5-phosphate) is a 1-phosphatidyl-1D-myo-inositol 5-phosphate in which both phosphatidyl acyl groups are specified as palmitoyl (hexadecanoyl) .
Synthesis Analysis
The synthesis of 1,2-dipalmitoyl-sn-glycero-3-phospho-(1D-myo-inositol-5-phosphate) involves the deprotonation of the phosphate OH groups of 1,2-dipalmitoyl-sn-glycero-3-phospho-(1D-myo-inositol-5-phosphate), with the major species at pH 7.3 .Molecular Structure Analysis
The molecular structure of 1,2-dipalmitoyl-sn-glycero-3-phospho-(1D-myo-inositol-5-phosphate) includes two palmitic acid groups at the sn-1 and sn-2 positions .Chemical Reactions Analysis
The chemical reactions involving 1,2-dipalmitoyl-sn-glycero-3-phospho-(1D-myo-inositol-5-phosphate) include the deprotonation of the phosphate OH groups of 1,2-dipalmitoyl-sn-glycero-3-phospho-(1D-myo-inositol-5-phosphate), resulting in a 1-phosphatidyl-1D-myo-inositol 5-phosphate .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2-dipalmitoyl-sn-glycero-3-phospho-(1D-myo-inositol-5-phosphate) include a net charge of -3, an average mass of 887.98960, and a mono-isotopic mass of 887.47033 .Scientific Research Applications
Enzymatic Activity and Metabolism
Phosphatidylinositol-specific Phospholipase C Activity
Studies have shown the activity of phosphatidylinositol-specific phospholipase C (PI-PLC) on derivatives of chiro-inositol, including compounds similar to 1,2-dipalmitoyl-sn-glycero-3-phospho-(1D-myo-inositol-5-phosphate). This enzyme plays a key role in the generation of certain inositol derivatives, impacting various biological processes (Bruzik et al., 1994).
Stereochemical Mechanism in Enzymatic Reactions
The synthesis of derivatives of 1,2-dipalmitoyl-sn-glycero-3-phospho-(1D-myo-inositol-5-phosphate) has provided insights into the stereochemical mechanisms of enzymatic reactions, such as the formation of inositol 1-phosphate catalyzed by PI-PLC from various sources (Bruzik et al., 1992).
Lipid Bilayer and Membrane Studies
Stable Anionic Membranes from Diacylglycerol Phosphates
Research on analogs of 1,2-dipalmitoyl-sn-glycero-3-phosphate, such as 1,2-Bis(dihydrophytyl)glycero-3-phosphate, has contributed to understanding the formation of stable anionic membranes, which are significant in studying archaebacterial lipids and their properties (Yamauchi et al., 1993).
Structural Properties in Bilayer Membranes
Investigations into the structural properties of phosphoglycerol head groups in bilayers of 1,2-dipalmitoyl-sn-glycero-3-phosphoglycerol, a related compound, have provided insights into the molecular dynamics and structural behavior of lipid membranes (Wohlgemuth et al., 1980).
Biosynthesis and Chemical Synthesis
Biosynthesis Pathways in Microorganisms
Research on the biosynthesis of inositol and glycerol phosphodiesters in microorganisms like Archaeoglobus fulgidus has shed light on the metabolic pathways and stress adaptation mechanisms involving compounds similar to 1,2-dipalmitoyl-sn-glycero-3-phospho-(1D-myo-inositol-5-phosphate) (Borges et al., 2006).
Chemical Synthesis for Biological Tools
The chemical synthesis of dipalmitoyl analogs of phosphatidylinositol 5-phosphate, closely related to the compound , has been instrumental in creating biological tools for cell division studies (Watanabe & Ishikawa, 2000).
Safety And Hazards
properties
IUPAC Name |
[(2R)-2-hexadecanoyloxy-3-[hydroxy-[(1R,2R,3R,4R,5S,6R)-2,3,4,6-tetrahydroxy-5-phosphonooxycyclohexyl]oxyphosphoryl]oxypropyl] hexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H80O16P2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(42)53-31-33(55-35(43)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)32-54-59(51,52)57-41-38(46)36(44)37(45)40(39(41)47)56-58(48,49)50/h33,36-41,44-47H,3-32H2,1-2H3,(H,51,52)(H2,48,49,50)/t33-,36-,37-,38-,39-,40+,41-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZPQTEWIRPXBTC-LNNNXZRXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)OP(=O)(O)O)O)O)O)OC(=O)CCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)O[C@@H]1[C@@H]([C@@H]([C@H]([C@@H]([C@H]1O)OP(=O)(O)O)O)O)O)OC(=O)CCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H80O16P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40349243 | |
| Record name | L-alpha-Phosphatidyl-D-myo-inositol 5-monophosphate, dipalmitoyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40349243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
891.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-dipalmitoyl-sn-glycero-3-phospho-(1D-myo-inositol-5-phosphate) | |
CAS RN |
291527-75-8 | |
| Record name | L-alpha-Phosphatidyl-D-myo-inositol 5-monophosphate, dipalmitoyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40349243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















